Competitive Inhibition of BCAT1 by L-β-Homoleucine Enables Functional Dissection of Leucine Metabolism in T-Cells
L-β-homoleucine (LβhL), the L-enantiomer of the target compound, functions as a leucine analog and a competitive inhibitor of the cytosolic enzyme BCAT1 [1]. In contrast, the natural α-amino acid leucine is a substrate for BCAT1, initiating its catabolism. Treatment of TCR-activated human CD4+ T cells with LβhL resulted in a quantifiable decrease in IL-17 production, an effect attributed to the blockade of BCAT1-mediated leucine catabolism [1]. This specific inhibitory activity demonstrates a clear functional divergence from its α-analog, leucine, which promotes IL-17 production under similar conditions.
| Evidence Dimension | Effect on IL-17 production in TCR-activated CD4+ T cells |
|---|---|
| Target Compound Data | Decreased IL-17 production |
| Comparator Or Baseline | L-Leucine (α-analog): Promotes IL-17 production via BCAT1-mediated catabolism |
| Quantified Difference | Qualitative shift from promotion to inhibition of IL-17 production; precise fold-change is not specified in the available abstract but is established as a significant decrease. |
| Conditions | In vitro treatment of TCR-activated human CD4+ T cells |
Why This Matters
This functional antagonism allows researchers to use L-β-homoleucine as a tool compound to specifically probe the BCAT1 pathway, a task impossible with the native substrate leucine.
- [1] Kang, Y. J., et al. (2024). Inhibition of BCAT1-mediated cytosolic leucine metabolism regulates Th17 responses via the mTORC1-HIF1α pathway. Experimental & Molecular Medicine, 56(8), 1776–1790. View Source
